molecular formula C18H21N3O4 B5834147 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B5834147
M. Wt: 343.4 g/mol
InChI Key: BKUSFXTVTXEAKE-UHFFFAOYSA-N
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Description

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a piperazine ring substituted with a furan-2-carbonyl group and an acetamide moiety linked to a 4-methoxyphenyl group.

Mechanism of Action

Target of Action

Similar compounds with a piperazine moiety have been reported to act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Biochemical Pathways

The compound, by potentially inhibiting acetylcholinesterase, could affect the cholinergic neurotransmission pathway . This pathway is crucial for many physiological functions, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting acetylcholinesterase, the compound could enhance cholinergic neurotransmission, which could have various downstream effects depending on the specific location within the body.

Pharmacokinetics

The lipinski rule, which predicts good absorption or permeation, is followed by similar compounds . Therefore, it can be inferred that the compound might have favorable ADME properties, contributing to its bioavailability.

Result of Action

For instance, in the context of neurodegenerative diseases characterized by reduced cholinergic neurotransmission, the compound could potentially alleviate symptoms by enhancing neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a furan-2-carbonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The intermediate product is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the furan-2-carbonyl group.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Pharmacology: It can be used in the study of receptor-ligand interactions, enzyme inhibition, and other pharmacological assays.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of both furan and piperazine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its structural features allow for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-6-4-14(5-7-15)19-17(22)13-20-8-10-21(11-9-20)18(23)16-3-2-12-25-16/h2-7,12H,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUSFXTVTXEAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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